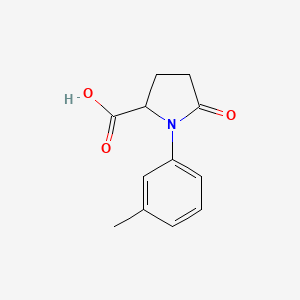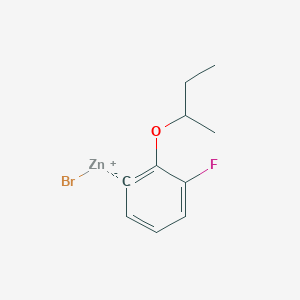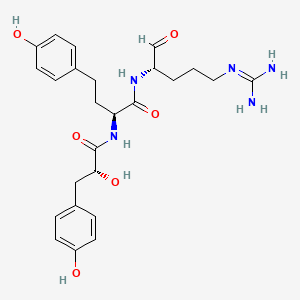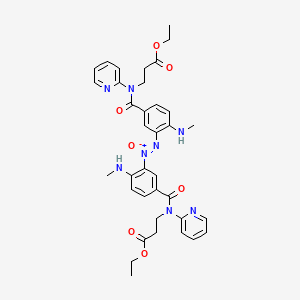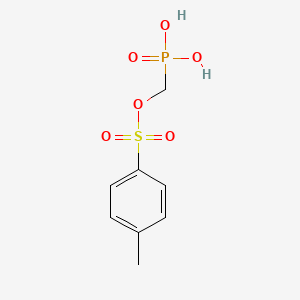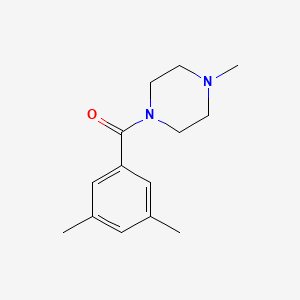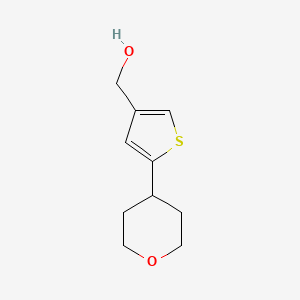
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is an organic compound that features a thiophene ring substituted with a tetrahydropyran group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with elemental sulfur in the presence of a base.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a Diels-Alder reaction between a suitable diene and a dienophile.
Attachment of the Methanol Group: The methanol group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include reduced thiophene derivatives and modified tetrahydropyran groups.
Substitution: The major products include various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)ethanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)propane
Uniqueness
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H14O2S |
|---|---|
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
[5-(oxan-4-yl)thiophen-3-yl]methanol |
InChI |
InChI=1S/C10H14O2S/c11-6-8-5-10(13-7-8)9-1-3-12-4-2-9/h5,7,9,11H,1-4,6H2 |
Clave InChI |
BUEYIFMJTCLYIQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC(=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


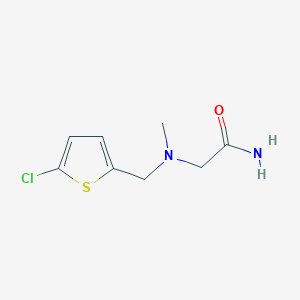
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
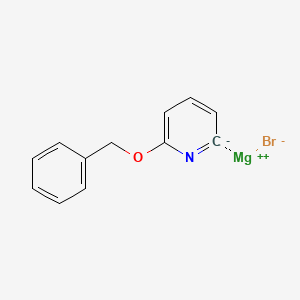
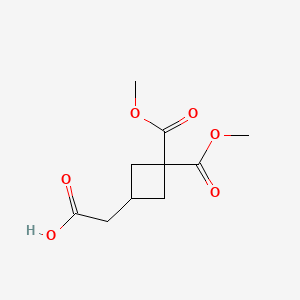
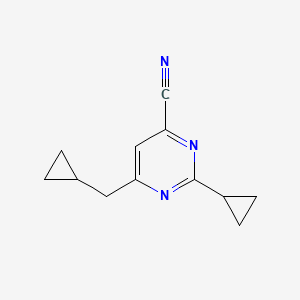
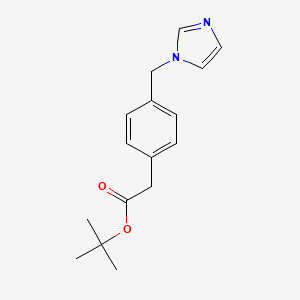
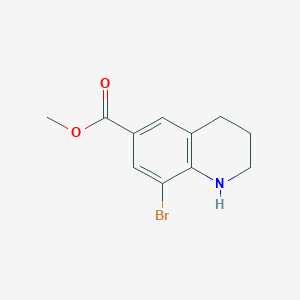
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
